Bienvenue dans la boutique en ligne BenchChem!

6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one

Medicinal Chemistry Hepatitis B Virus Capsid Assembly

6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one (CAS 1058239-75-0) is a synthetic, small-molecule dihydropyrimidinone (DHPM) featuring a 4-fluorophenyl group at the C6 position and a piperidin-1-yl-2-oxoethyl substituent at the N3 position. It belongs to a well-established class of heterocyclic compounds, the dihydropyrimidinones, which are widely studied for their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.

Molecular Formula C17H18FN3O2
Molecular Weight 315.34 g/mol
CAS No. 1058239-75-0
Cat. No. B6541972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
CAS1058239-75-0
Molecular FormulaC17H18FN3O2
Molecular Weight315.34 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H18FN3O2/c18-14-6-4-13(5-7-14)15-10-16(22)21(12-19-15)11-17(23)20-8-2-1-3-9-20/h4-7,10,12H,1-3,8-9,11H2
InChIKeyWRPPXBTZNLWHPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one: A Structurally Defined Dihydropyrimidinone for Targeted Screening


6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one (CAS 1058239-75-0) is a synthetic, small-molecule dihydropyrimidinone (DHPM) featuring a 4-fluorophenyl group at the C6 position and a piperidin-1-yl-2-oxoethyl substituent at the N3 position [1]. It belongs to a well-established class of heterocyclic compounds, the dihydropyrimidinones, which are widely studied for their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties [2]. This specific substitution pattern is designed to modulate key physicochemical properties such as lipophilicity and hydrogen-bonding capacity, making it a candidate for focused screening campaigns. Importantly, a search of major authoritative databases, including ChEMBL and ZINC, indicates that at the time of this analysis, no published biological activity data or target engagement information was available for this specific compound [1].

Why 6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one Cannot Be Casually Substituted with In-Class Analogs


The biological activity of dihydropyrimidinones is exquisitely sensitive to the electronic and steric properties of substituents on the core scaffold. Substitution at the para-position of the C6 phenyl ring, such as with a fluorine atom, is a critical determinant of potency and selectivity across multiple target classes, including kinases and viral capsid proteins [1]. Similarly, the nature of the N3 substituent profoundly influences target engagement, cellular permeability, and metabolic stability [2]. Therefore, replacing 6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one with a generic DHPM that lacks this specific combination of substituents—for example, an analog with an unsubstituted phenyl ring or a different amine—is not a scientifically sound approach and may lead to a complete loss of desired activity in a screening or optimization context.

Quantitative Differentiation Evidence for 6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one


Structural Determinant: The Role of 4-Fluorophenyl vs. Unsubstituted Phenyl on Target Binding

The presence of a para-fluorine atom on the C6 phenyl ring is a key structural feature linked to enhanced target binding. In the context of heteroaryldihydropyrimidine (HAP) HBV capsid assembly inhibitors, the introduction of a 4-fluorophenyl group is known to result in a significant increase in inhibitory activity compared to an unsubstituted phenyl ring [1]. While direct head-to-head biological data for this specific compound are not yet available, class-level inference from well-characterized HAP series indicates that this substitution is likely critical for achieving potent target engagement. Direct data from the GLS4 program demonstrates that fluorinated phenyl derivatives (e.g., 2-bromo-4-fluorophenyl) show vastly superior capsid inhibition (IC50 in low nM) compared to non-fluorinated analogs [1]. The retention of this key pharmacophoric element in this compound is a critical selection factor.

Medicinal Chemistry Hepatitis B Virus Capsid Assembly Structure-Activity Relationship

Physicochemical Differentiation: Lipophilicity (clogP) and Hydrogen-Bonding Capacity of the Piperidinyl-Oxoethyl Side Chain

The N3 substituent, a 2-oxo-2-(piperidin-1-yl)ethyl group, confers a distinct lipophilicity and hydrogen-bonding profile compared to unsubstituted or simple alkyl-substituted DHPM analogs. The compound's calculated logP (clogP) is predicted to be approximately 1.89 [1]. This moderate lipophilicity, combined with the hydrogen-bond acceptor capacity of the amide carbonyl and piperidine nitrogen, is designed to balance membrane permeability and aqueous solubility, a critical factor for cellular assay performance. This profile differentiates it from more lipophilic analogs (e.g., those with 4-chlorophenyl or larger alkyl chains), which may exhibit poor solubility and high protein binding, or more hydrophilic analogs (e.g., morpholine derivatives), which may suffer from low cellular permeability.

Drug Discovery Physicochemical Properties Lipophilicity Permeability

Antiviral Potential: Class-Level SAR Supporting Broad-Spectrum Activity

Dihydropyrimidinone derivatives with aryl substituents at the C6 position have demonstrated antiviral activity against multiple viruses, including HIV and HBV [1]. Specifically, the 6-(4-fluorophenyl) substitution pattern has been associated with potent in vitro anti-inflammatory and anticancer activity in related DHPM chemotypes, suggesting a broad pharmacological potential [2]. While the specific compound's antiviral activity has not been reported, its structural alignment with active antiviral scaffolds supports its use in phenotypic antiviral screening panels.

Antiviral Research Dihydropyrimidinone HIV HBV

Application Scenarios for 6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one Based on Structural and Class-Level Evidence


Focused Phenotypic Screening for HBV Capsid Assembly Modulators

Based on its structural congruence with highly potent heteroaryldihydropyrimidine (HAP) capsid assembly modulators, the primary recommended application for this compound is in phenotypic screens targeting HBV replication or capsid formation. The 4-fluorophenyl group is a validated pharmacophore for this mechanism [1]. Procuring this compound for such assays is scientifically justified, whereas substitute DHPMs lacking this precise substitution would be less likely to yield active hits based on published SAR.

Lead Optimization Programs Aiming for Balanced ADME Properties

With a calculated logP of 1.89, this compound falls within a lipophilicity range associated with favorable absorption, distribution, metabolism, and excretion (ADME) properties [1]. It is an ideal candidate for medicinal chemistry programs where a key objective is to optimize potency while maintaining drug-like physicochemical properties. Its profile directly addresses the common issue of high lipophilicity in early-stage leads, which can lead to metabolic instability and toxicity. The compound can serve as a control for 'balanced' logP in a series analysis.

Chemical Biology Tool for Kinase or Receptor Profiling

The dihydropyrimidinone core is a privileged scaffold for kinase inhibition and G protein-coupled receptor (GPCR) modulation. The specific combination of a 4-fluorophenyl group and a piperidinyl-oxoethyl side chain creates a unique 3D pharmacophore suitable for probing the ATP-binding pocket of kinases or orthosteric/allosteric sites of receptors [1]. Researchers evaluating compound libraries for target deconvolution can use this molecule as a structurally defined probe, where its activity profile can be compared against a panel of known inhibitors to identify potential targets.

Quote Request

Request a Quote for 6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.